

# Application Note: Flow Cytometry Analysis of Histone Acetylation Following Lysine Butyrate Treatment

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## Compound of Interest

Compound Name: *Lysine butyrate*

Cat. No.: *B1675771*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

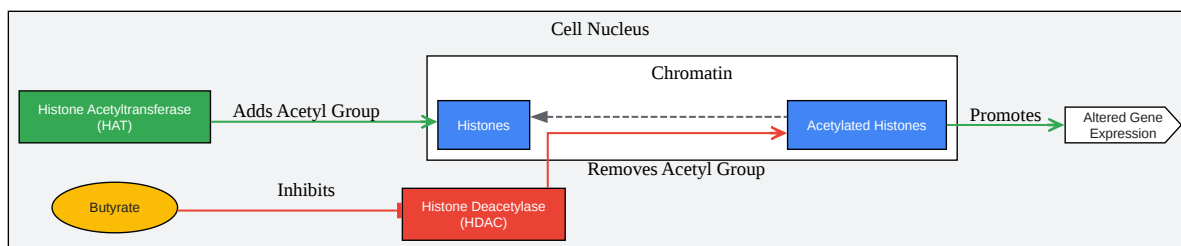
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), leads to a more open chromatin structure, facilitating transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.<sup>[1][2][3]</sup> Dysregulation of histone acetylation is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.<sup>[2][4][5][6]</sup>

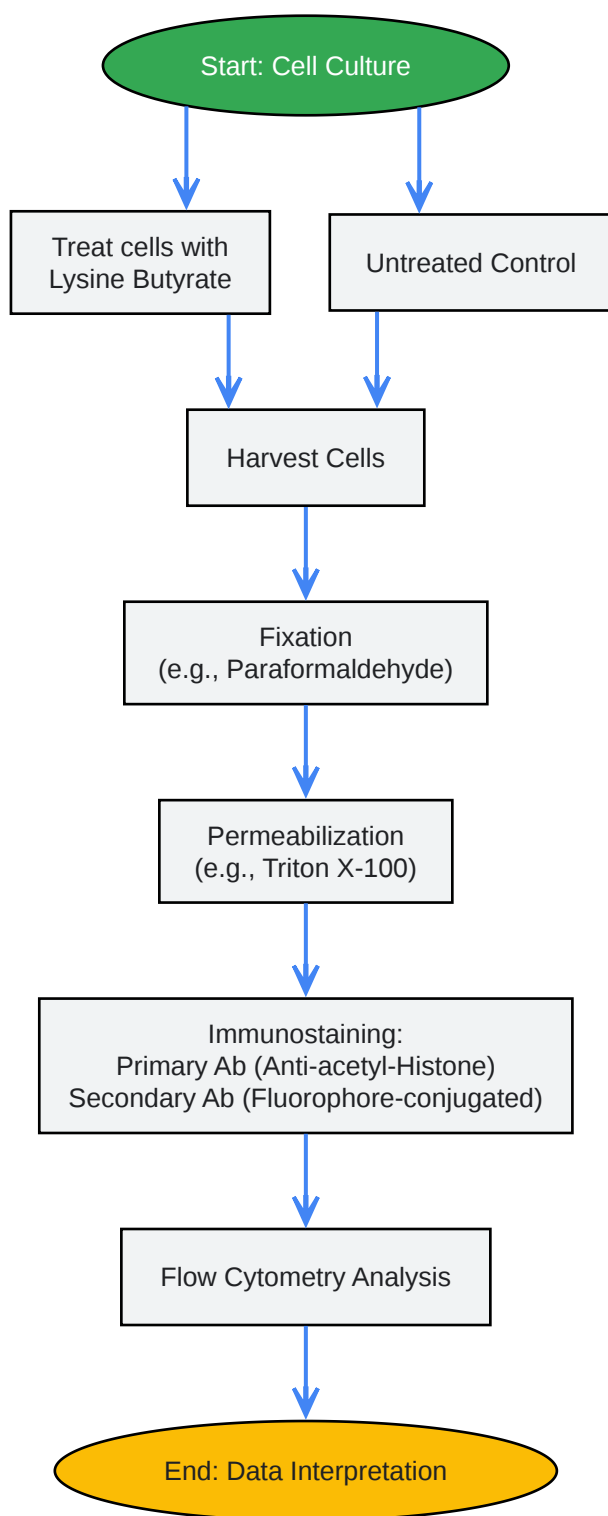
Butyrate, a short-chain fatty acid, is a well-known inhibitor of class I and II histone deacetylases (HDACs).<sup>[7][8]</sup> By inhibiting HDAC activity, butyrate treatment leads to an accumulation of acetylated histones (hyperacetylation), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.<sup>[5][7]</sup>

Flow cytometry offers a powerful, high-throughput method to quantify changes in histone acetylation at the single-cell level.<sup>[9][10][11]</sup> This application note provides a detailed protocol for treating cells with **lysine butyrate** and subsequently analyzing histone acetylation levels using flow cytometry.

## Signaling Pathway of Butyrate-Induced Histone Acetylation

Butyrate exerts its effects by directly inhibiting the enzymatic activity of HDACs. This leads to a shift in the equilibrium between histone acetylation and deacetylation, favoring the acetylated state. The resulting histone hyperacetylation alters chromatin structure, allowing for the transcription of genes that may have been silenced, including those involved in cell cycle control and apoptosis.[5][8]





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